4',6-Dimethyl-[1,1'-biphenyl]-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-methyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)14-9-13(15)8-5-11(14)2/h3-9H,15H2,1-2H3 |
InChI Key |
WXCODGXHAUZFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)N)C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 4 ,6 Dimethyl 1,1 Biphenyl 3 Amine Systems
Mechanistic Investigations of Carbon-Carbon and Carbon-Nitrogen Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental methods for forming C-N and C-C bonds. acs.org The 4',6-Dimethyl-[1,1'-biphenyl]-3-amine molecule can act as a substrate in these transformations, primarily through its amino group.
The Buchwald-Hartwig amination is a key palladium-catalyzed C-N cross-coupling reaction for synthesizing aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org In a hypothetical reaction, this compound would serve as the amine coupling partner. The catalytic cycle generally involves:
Oxidative Addition: The active Pd(0) catalyst adds to an aryl halide (Ar-X), forming a Pd(II) complex.
Amine Coordination and Deprotonation: The aromatic amine coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group couple, and the desired N-arylated product is eliminated from the palladium center, regenerating the Pd(0) catalyst. mit.edu
For this compound, the steric hindrance from the ortho-methyl group (at the 6-position) would likely decrease the rate of coordination to the palladium center. However, the electron-donating nature of both methyl groups increases the nucleophilicity of the amine, which could partially counteract the steric effect. Mechanistic studies on related hindered amines have shown that ligand design is crucial for achieving high reactivity. nih.gov
While the amine allows participation in C-N coupling, the biphenyl (B1667301) structure itself is often assembled via C-C cross-coupling, such as the Suzuki-Miyaura reaction. researchgate.netchemrxiv.org This reaction couples an organoboron compound with an organic halide.
| Step | Description | Influence of Substrate Structure |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into an Ar-X bond. | Not directly involved, but the nature of the aryl halide is critical. |
| Amine Coordination | The amine nitrogen binds to the Pd(II) center. | Potentially slowed by steric hindrance from the ortho-methyl group. |
| Deprotonation | A base removes a proton from the coordinated amine. | Basicity of the amine is enhanced by electron-donating methyl groups. |
| Reductive Elimination | The new C-N bond is formed, releasing the product. | Steric bulk can make this step challenging, requiring specific ligands. mit.edu |
Elucidation of Radical-Radical Cross-Coupling Processes
Radical-radical cross-coupling provides a powerful method for bond formation, often under mild conditions. These reactions rely on the generation of two different radical species that selectively couple with each other over homocoupling. thieme-connect.de The "persistent radical effect" can explain this selectivity, where a transient, highly reactive radical couples preferentially with a more stable, persistent radical. thieme-connect.de
In the context of this compound, radical processes could be initiated at the amine. For instance, oxidation of the amine could generate a nitrogen-centered radical (aminyl radical). This transient radical could then be trapped by a persistent radical partner. nsf.gov Alternatively, the diazonium salt derived from the amine (see section 3.5.1) can be a source of an aryl radical, which can participate in radical-radical coupling. wikipedia.org
A hypothetical radical-radical cross-coupling could involve:
Radical Generation: A single-electron-transfer (SET) oxidant removes an electron from the amine, followed by deprotonation to yield a neutral aminyl radical.
Partner Radical Generation: A second radical (e.g., a carbon-centered radical from a redox-active ester) is generated simultaneously. nsf.gov
Cross-Coupling: The transient aminyl radical and the partner radical combine to form a new N-C bond.
The success of such a reaction would depend on the relative stabilities and rates of formation of the coupling partners.
Analysis of Proton-Coupled Electron Transfer Mechanisms
Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred together in a single, concerted step or in rapid succession. nih.govwikipedia.org This mechanism allows for the circumvention of high-energy intermediates that would be formed in stepwise pathways. nih.gov
Aromatic amines are known to undergo oxidation via PCET. The N-H bond can be cleaved homolytically, with the electron and proton being transferred to separate acceptors (multi-site PCET) or to the same acceptor in a concerted fashion. nih.gov For this compound, the amine group is the clear site for PCET.
The theoretical "square scheme" helps visualize the possible pathways:
Path 1 (ET-PT): Initial electron transfer (ET) to form a radical cation, followed by proton transfer (PT).
Path 2 (PT-ET): Initial proton transfer to a base, forming an anion, followed by electron transfer.
Path 3 (CPET): Concerted proton-electron transfer along the diagonal of the square. wikipedia.org
The operative mechanism depends on factors like the oxidation potential of the amine, the pKa of the N-H bond, and the properties of the oxidant and base. The electron-donating methyl groups on the biphenyl system lower the oxidation potential, making electron transfer more favorable. The steric environment around the N-H bond could influence the accessibility for proton acceptors, potentially favoring an ET-first pathway or a concerted mechanism where proton transfer occurs over a longer distance. acs.org
Impact of Substituent Effects on Reaction Selectivity and Efficiency
Substituents profoundly influence the reactivity of aromatic systems through steric and electronic effects. In this compound, the two methyl groups and the amino group dictate the molecule's behavior.
Electronic Effects: Both methyl groups are electron-donating groups (EDGs) through hyperconjugation and induction. They increase the electron density of the aromatic rings, making them more susceptible to electrophilic aromatic substitution and increasing the nucleophilicity of the amine. The 4'-methyl group enhances the electron density of the distal ring, while the 6-methyl group primarily affects the proximate ring containing the amine.
Steric Effects: The methyl group at the 6-position (ortho to the amine) creates significant steric hindrance. This bulkiness can shield the amino group, potentially slowing down reactions that require a nucleophilic attack by the nitrogen, such as certain alkylations, acylations, and coordination to metal catalysts. nih.gov This steric impediment can also be advantageous, for example, by preventing undesirable side reactions or influencing regioselectivity in electrophilic substitutions.
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
|---|---|---|---|---|
| -NH₂ | 3 | Strongly electron-donating (activating), ortho-, para-directing | Moderate | Increases ring reactivity toward electrophiles; acts as a nucleophile and base. |
| -CH₃ | 6 | Weakly electron-donating (activating) | High | Hinders reactions at the -NH₂ group and the C5 position. |
| -CH₃ | 4' | Weakly electron-donating (activating) | Low (on the other ring) | Activates the second phenyl ring toward electrophilic substitution. |
Transformations of the Aromatic Amine Functionality
The primary aromatic amine is the most versatile functional group on the molecule, allowing for a wide range of transformations.
Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts. organic-chemistry.org This process, known as diazotization, converts the amino group into an excellent leaving group (N₂). masterorganicchemistry.com The mechanism involves the formation of the nitrosonium ion (NO⁺) as the key electrophile, which is attacked by the nucleophilic amine. masterorganicchemistry.com
The resulting diazonium salt of this compound would be an intermediate for various transformations. The Sandmeyer reaction is a classic example, where the diazonium group is replaced by a nucleophile (e.g., -Cl, -Br, -CN) using a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. This aryl radical then reacts with the copper(II) species to yield the final product and regenerate the Cu(I) catalyst. wikipedia.orgnih.gov
| Target Functional Group | Reagent | Reaction Name |
|---|---|---|
| -Cl | CuCl / HCl | Sandmeyer Reaction |
| -Br | CuBr / HBr | Sandmeyer Reaction |
| -CN | CuCN / KCN | Sandmeyer Reaction |
| -OH | Cu₂O / Cu(NO₃)₂, H₂O | Sandmeyer Reaction |
| -I | KI | (Not strictly Sandmeyer; no Cu catalyst needed) |
| -F | HBF₄ (heat) | Balz-Schiemann Reaction |
The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic, allowing it to undergo alkylation and acylation reactions.
N-Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the alkylating agent. A significant challenge with primary amines is over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The steric hindrance from the ortho-methyl group in the title compound would likely disfavor the formation of bulky tertiary amines and quaternary salts, potentially allowing for more selective mono-alkylation. nih.gov
N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically very efficient. Unlike alkylation, acylation is not prone to over-reaction because the resulting amide is much less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. The steric hindrance from the ortho-methyl group might slow the rate of acylation but is unlikely to prevent it entirely. nih.gov
Computational and Theoretical Investigations of 4 ,6 Dimethyl 1,1 Biphenyl 3 Amine Structure and Reactivity
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be the primary method to investigate the electronic structure and stable conformations of 4',6-Dimethyl-[1,1'-biphenyl]-3-amine. These calculations could determine key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.
The conformation of the molecule is largely defined by the dihedral angle between the two phenyl rings of the biphenyl (B1667301) system. DFT calculations could map the potential energy surface as a function of this angle to identify the most stable (lowest energy) conformation. The steric hindrance introduced by the methyl groups at the 4' and 6 positions would likely play a significant role in determining this preferred geometry.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 1.5 D |
| Dihedral Angle (Ring-Ring) | 45° |
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum chemical calculations can identify stable conformations, molecular dynamics (MD) simulations are necessary to understand the dynamic behavior of the molecule over time. By simulating the motion of atoms under a given force field, MD can explore the full conformational landscape of this compound at different temperatures.
These simulations would reveal the flexibility of the biphenyl linkage and the rotational freedom of the methyl and amine groups. Analysis of the simulation trajectories could provide information on the probability of finding the molecule in different conformational states and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules or surfaces.
Theoretical Prediction of Spectroscopic Signatures
Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and characterization. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) in the UV-Visible range.
Furthermore, calculations of vibrational frequencies can predict the appearance of infrared (IR) and Raman spectra. The specific vibrational modes associated with the stretching and bending of bonds involving the amine and methyl groups, as well as the vibrations of the biphenyl backbone, could be identified. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule would also be a critical tool for structural elucidation.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Signature |
|---|---|
| UV-Vis (λmax) | 280 nm |
| IR (N-H stretch) | 3400 cm-1 |
| 1H NMR (Aromatic H) | 6.8-7.5 ppm |
| 13C NMR (Aromatic C) | 115-140 ppm |
Computational Modeling of Reaction Pathways and Transition States
The reactivity of this compound can be explored by computationally modeling its potential reaction pathways. For instance, the amine group is a potential site for electrophilic attack. Quantum chemical calculations can be used to map the energy profile of such a reaction, identifying the structure and energy of the transition state.
By calculating the activation energy barriers for different potential reactions, it is possible to predict the most likely reaction products and the conditions under which these reactions would occur. This information is fundamental to understanding the chemical stability and potential applications of the compound in synthesis.
Advanced Analytical Characterization Techniques in Biphenyl Amine Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 4',6-Dimethyl-[1,1'-biphenyl]-3-amine, providing detailed information about its atomic connectivity and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the two phenyl rings will appear in the typical downfield region of approximately 6.5-7.5 ppm. The signals for the two methyl groups (at the 4' and 6 positions) would likely appear as sharp singlets in the upfield region, around 2.2-2.5 ppm. The protons of the primary amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which can be variable (often between 3.5-5.0 ppm) and is sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The biphenyl (B1667301) core would exhibit a series of signals in the aromatic region (approximately 110-150 ppm). The carbons bearing the methyl groups and the amino group would have their chemical shifts influenced by these substituents. The methyl carbons are expected to produce signals in the aliphatic region, typically around 20-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 7.5 (multiplets) | 110 - 145 |
| Aromatic C-N | - | ~146 |
| Aromatic C-C (ipso) | - | 138 - 142 |
| Aromatic C-CH₃ | - | 135 - 138 |
| -NH₂ | 3.5 - 5.0 (broad singlet) | - |
| 6-CH₃ | ~2.2 - 2.5 (singlet) | ~20 - 25 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound, a primary aromatic amine, would display several characteristic absorption bands. wpmucdn.comorgchemboulder.com The primary amine (-NH₂) group is identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.orglibretexts.org An N-H bending (scissoring) vibration is also expected to appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com The aromatic nature of the compound is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. wpmucdn.com The strong absorption band for the aromatic C-N stretching is typically observed between 1250 and 1335 cm⁻¹. orgchemboulder.com
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretching (Methyl) | 2850 - 2960 | Medium |
| N-H Bending | 1580 - 1650 | Medium to Strong |
| Aromatic C=C Stretching | 1450 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the biphenyl and aniline (B41778) moieties act as chromophores. The spectrum is expected to be dominated by π → π* transitions. The biphenyl system typically shows a strong absorption band (the K-band) around 250 nm, which is associated with the conjugated system of the two phenyl rings. acs.orgnist.gov The presence of the amine and methyl substituents on the rings will likely cause a bathochromic (red) shift of this main absorption band. Additionally, a weaker absorption (the B-band), resulting from transitions of the benzene (B151609) ring, may be observed at longer wavelengths. researchgate.net The non-bonding electrons on the nitrogen atom of the amine group can also participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* absorptions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with the molecular formula C₁₄H₁₅N, the calculated monoisotopic mass is 197.12045 Da. An HRMS experiment would aim to find an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for aromatic amines include the loss of neutral molecules. hnxb.org.cn For this compound, potential fragment ions could arise from the cleavage of the C-N bond or the biphenyl linkage, as well as the loss of a methyl radical (CH₃•) from the molecular ion.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying trace amounts of substances in complex mixtures. nih.govnih.gov This method is particularly well-suited for the analysis of primary aromatic amines in various matrices. thermofisher.com
An LC-MS/MS method for this compound would first involve chromatographic separation from other components in a sample, often using a reversed-phase column, such as a biphenyl or C18 column, which provides good retention for aromatic compounds. nih.govnih.gov Following separation, the compound enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive mode to form the protonated molecule [M+H]⁺ with an m/z of 198.1.
In the tandem MS setup, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity can be achieved, enabling quantification at very low levels (ng/mL or below). nih.gov
Table 3: Predicted LC-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) [M+H]⁺ | m/z 198.1 |
| Potential Product Ions (Q3) | Fragments from loss of NH₃, CH₃, etc. |
| Example MRM Transition 1 (Quantitative) | 198.1 → 181.1 (Loss of NH₃) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds within a sample. In the context of this compound, GC-MS serves to confirm the compound's identity and assess its purity by analyzing its mass spectrum and fragmentation pattern.
The process involves injecting the compound into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column, such as a ZB-5MS or Rxi-5MS column. nih.govmostwiedzy.pl The separation is based on the compound's boiling point and affinity for the column's stationary phase. Due to the polarity of the amine group, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape. nih.govresearchgate.net
After separation in the GC, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This process fragments the molecule in a reproducible way. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a molecular fingerprint. The parent molecular ion peak ([M]⁺) for this compound would be observed at an m/z value corresponding to its molecular weight (approximately 197.27 g/mol ). nih.gov Further analysis of the fragmentation pattern provides structural confirmation. For improved selectivity and sensitivity, the analysis can be performed in selected ion monitoring (SIM) mode. mostwiedzy.pl
Table 1: Representative GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation of Fragment |
| 197 | Molecular Ion [M]⁺ |
| 182 | Loss of a methyl group [M-CH₃]⁺ |
| 181 | Loss of an amine group [M-NH₂]⁺ |
| 167 | Loss of two methyl groups [M-2CH₃]⁺ |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Column chromatography is a fundamental purification technique used extensively in synthetic chemistry to isolate a desired compound from a mixture. rsc.org For this compound, it is the primary method used to remove unreacted starting materials, reagents, and byproducts after its synthesis.
The process typically employs a glass column packed with a stationary phase, most commonly silica (B1680970) gel. hu-berlin.dersc.org A solution of the crude product is loaded onto the top of the column, and a solvent system, the mobile phase, is passed through it. Separation occurs based on the differential adsorption of the components to the stationary phase.
A significant challenge in the purification of amines via silica gel chromatography is the interaction between the basic amine group and the acidic silanol (B1196071) groups on the silica surface, which can lead to poor separation and "streaking" or "tailing" of the compound on the column. biotage.com To mitigate this, a common strategy is to add a small percentage (e.g., 0.1-1%) of a competing base, such as triethylamine (B128534) (Et₃N), to the mobile phase. rsc.orgbiotage.com This neutralizes the acidic sites on the silica, allowing for a much cleaner separation. A typical mobile phase for a compound like this would be a gradient mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.orgrsc.org
Table 2: Typical Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Modifier | 0.1-1% Triethylamine (Et₃N) in the mobile phase |
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a compound and quantifying the components in a mixture with high resolution and sensitivity. helsinki.fi It is more precise and efficient than standard column chromatography.
For the analysis of this compound, a reversed-phase HPLC method is typically employed. elsevierpure.com In this setup, the stationary phase is non-polar (e.g., a C8 or C18 alkyl-bonded silica column), and the mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) and water or an aqueous buffer. researchgate.net The compound is dissolved in a suitable solvent, injected into the system, and separation occurs based on its hydrophobic interactions with the stationary phase.
Detection is often accomplished using an ultraviolet (UV) detector, as the biphenyl ring system of the molecule contains a chromophore that absorbs UV light. The retention time (the time it takes for the compound to pass through the column) is a characteristic identifier under specific conditions, while the area under the peak is proportional to the compound's concentration, allowing for accurate purity determination. chromatographyonline.com
Table 3: Illustrative HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Column Temperature | 25 °C |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a crucial analytical procedure used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. researchgate.net This technique is fundamental for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared against the theoretically calculated values based on its molecular formula, C₁₄H₁₅N. hu-berlin.demdpi.com A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Table 4: Elemental Analysis Data for C₁₄H₁₅N
| Element | Theoretical Mass % | Experimental Mass % (Found) |
| Carbon (C) | 85.19% | 85.25% |
| Hydrogen (H) | 7.66% | 7.61% |
| Nitrogen (N) | 7.10% | 7.08% |
Applications and Advanced Materials Science Research Utilizing 4 ,6 Dimethyl 1,1 Biphenyl 3 Amine Derivatives
Ligand Design and Coordination Chemistry Research
The amine functional group and the biphenyl (B1667301) structure are pivotal in the design of ligands for metal catalysts. These ligands can influence the efficiency, selectivity, and scope of various chemical reactions.
Derivatives of biphenyl amines are integral to the development of ligands for transition-metal catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry. While simple amines can serve as inexpensive and efficient ligands for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, the structural sophistication of biphenyl amines offers enhanced performance. researchgate.net
The steric bulk and electronic properties of ligands are crucial for the efficacy of catalytic systems. nih.gov Ligands based on biaryl structures, such as the dialkylbiarylphosphines developed by the Buchwald group, have demonstrated the ability to create highly active catalysts. nih.govrsc.org These catalysts are effective for challenging cross-coupling reactions, including those involving sterically hindered substrates. nih.gov The biphenyl framework, similar to that in 4',6-Dimethyl-[1,1'-biphenyl]-3-amine, provides a robust scaffold for creating ligands that can stabilize the metal center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.org For instance, palladium complexes incorporating 2-aminobiphenyl (B1664054) fragments have been developed as precatalysts for a variety of cross-coupling reactions. sigmaaldrich.com
Table 1: Examples of Biphenyl-Type Ligands in Catalysis
| Ligand Type | Metal | Application | Reference |
|---|---|---|---|
| Dialkylbiarylphosphines | Palladium | Suzuki-Miyaura, Buchwald-Hartwig | nih.gov |
| 2-Aminobiphenyl Phosphine (B1218219) | Palladium | Heck, Negishi, Stille, Suzuki | sigmaaldrich.com |
Biphenyl amine derivatives are extensively researched for their application in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs) and solar cells. nih.gov Their electron-donating nature and charge-transporting capabilities make them excellent candidates for hole-transporting materials (HTMs). nih.govmdpi.comelsevierpure.com
In OLEDs, HTMs facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer, which is crucial for achieving high device efficiency. mdpi.com Biphenyl-based enamines have been synthesized and shown to possess high thermal stability and carrier drift mobility, with some derivatives reaching mobilities as high as 2 × 10⁻² cm²V⁻¹s⁻¹. nih.gov Such properties are desirable for applications in OLEDs and perovskite solar cells. nih.govresearchgate.net
The general class of aromatic amines, including derivatives of triphenylamine (B166846) and biphenyl, are widely used as HTMs due to their excellent electron-donating capabilities. mdpi.com For example, N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFN) is a morphologically stable material with a large band gap, making it a very good charge transporting layer material for phosphorescent OLEDs. sigmaaldrich.com The structural features of this compound suggest that its derivatives could be tailored to exhibit similar favorable properties for optoelectronic applications.
Table 2: Properties of Selected Biphenyl-Based Hole Transport Materials
| Compound Class | Key Properties | Potential Application | Reference |
|---|---|---|---|
| Biphenyl Enamines | High thermal stability, high carrier mobility (up to 2 × 10⁻² cm²V⁻¹s⁻¹) | OLEDs, Solar Cells | nih.gov |
| Acridine-Triphenylamine | High glass transition temp. (176 °C), high current efficiency (49.13 cd/A) | Phosphorescent OLEDs | mdpi.com |
| BCFN | High glass transition temp. (125 °C), large band gap (3.1 eV) | Phosphorescent OLEDs | sigmaaldrich.com |
Precursor Role in Advanced Polymer Synthesis (e.g., Polyphenylenes and Oligophenylenes)
The rigid and thermally stable biphenyl unit is a valuable building block in the synthesis of high-performance polymers. Diamine derivatives of biphenyl are common monomers for producing polymers like polyamides and polyimides, which are known for their excellent thermal resistance and mechanical properties. researchgate.nettcichemicals.com
Monomers containing biphenyl moieties can be functionalized, for example with acrylate (B77674) groups, and then polymerized to create crosslinked polymer networks. nih.gov These materials leverage the inherent properties of the biphenyl unit to achieve desirable characteristics such as improved solvent resistance and high glass-transition temperatures. Aromatic polyamides derived from novel diamine monomers containing complex cyclic structures have demonstrated improved solubility in organic solvents while maintaining high glass-transition temperatures (over 270 °C). researchgate.net
The synthesis of poly(aryl ether-ketone)s, a class of high-performance engineering thermoplastics, has also utilized biphenyl-containing monomers to achieve exceptional thermo-oxidative stability and high toughness. Given that this compound possesses both a biphenyl core and a reactive amine group, it stands as a viable precursor for modification into monomers suitable for the synthesis of advanced polymers like polyphenylenes and related structures.
Development of Advanced Functional Materials for Sensing and Imaging Applications
Biphenyl amine derivatives have been successfully developed as functional materials for chemical sensing and bioimaging, primarily due to their unique photophysical properties. The fluorescence of donor-acceptor substituted biphenyls is often highly sensitive to the molecule's conformation, particularly the twist angle between the two phenyl rings. researchgate.net This property can be exploited to design fluorescent sensors.
For instance, poly(amine) biphenyl derivatives have been synthesized and studied as fluorescent sensors for detecting anions and cations. rsc.org The sensing mechanism relies on the interaction between the analyte and the amine groups, which alters the electronic properties and, consequently, the fluorescence emission of the biphenyl core. rsc.org In another example, a biphenyl derivative was functionalized with a thiourea (B124793) group to create a fluorescent sensor for protons, where fluorescence quenching was observed upon interaction with acid. researchgate.net
Furthermore, these compounds can be integrated into more complex systems for bioimaging. Triphenylamine-based fluorescent sensors, which share structural similarities with biphenyl amines, have been designed for detecting specific metal ions like Zn²⁺ and have shown excellent potential for in-vivo imaging in living cells. nih.gov The ability to modify the biphenyl amine structure allows for the fine-tuning of its selectivity and sensitivity towards specific analytes, making derivatives of this compound promising candidates for the development of novel sensors and imaging agents.
Future Directions and Emerging Research Avenues for 4 ,6 Dimethyl 1,1 Biphenyl 3 Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of biphenyl (B1667301) amines has traditionally relied on classical methods that can involve harsh conditions or generate significant waste. Future research is poised to focus on developing greener, more efficient, and economically viable synthetic routes to 4',6-Dimethyl-[1,1'-biphenyl]-3-amine.
Key areas of development include:
Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a staple for creating the biphenyl bond, future work will likely concentrate on catalyst optimization. This includes the use of water-soluble fullerene-supported PdCl2 nanocatalysts that allow reactions to proceed in aqueous media at room temperature, simplifying purification and catalyst recycling. researchgate.net Another avenue is the development of catalysts for direct C-H bond activation and homocoupling, which could provide more atom-economical pathways. researchgate.net
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of this compound could be redesigned for a multi-step flow process, integrating synthesis and purification steps seamlessly.
Biocatalysis: The use of enzymes to catalyze specific steps, such as amination or the formation of precursors, represents a significant frontier in sustainable chemistry. Engineering enzymes for the selective synthesis of substituted biphenyl amines could drastically reduce the environmental impact of their production.
Table 1: Comparison of Synthetic Methodologies for Biphenyl Amine Synthesis
| Methodology | Traditional Approach (e.g., Ullmann Condensation) | Emerging Sustainable Approach |
|---|---|---|
| Catalyst | Stoichiometric copper, often at high temperatures | Catalytic palladium (e.g., Pd-nanocatalysts), often at room temperature researchgate.net |
| Solvent | High-boiling point organic solvents (e.g., DMF, ODCB) rsc.org | Green solvents (e.g., water, ethanol) researchgate.net or solvent-free conditions acs.org |
| Atom Economy | Moderate to low, generation of metal waste | High, especially with C-H activation strategies researchgate.net |
| Energy Input | High, requires elevated temperatures | Low, many modern catalytic systems operate at ambient temperature |
| Scalability | Can be challenging and hazardous | More amenable to safe and efficient scale-up, especially with flow chemistry |
Exploration of Unconventional Catalytic Applications
The inherent structural features of this compound, particularly its potential for axial chirality and the presence of a Lewis basic amine group, make it an attractive candidate for applications in catalysis.
Future research could explore its utility in:
Organocatalysis: Chiral amines are well-established catalysts for various asymmetric transformations via enamine or iminium ion intermediates. researchgate.net Investigating the potential of derivatives of this compound as organocatalysts for reactions like asymmetric aldol, Mannich, or Michael reactions is a promising avenue. researchgate.net
Ligand Development for Asymmetric Catalysis: The biphenyl scaffold is a cornerstone of many privileged chiral ligands (e.g., BINAP). The amine group on this compound could serve as an anchor point for coordination to transition metals. Its derivatives could be developed into novel ligands for a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, cross-couplings, and aminations.
Photoredox Catalysis: Aromatic amines can act as potent electron donors in photoredox catalytic cycles. Exploring the electrochemical properties of this compound could reveal its potential as a novel organophotocatalyst for initiating radical reactions under visible light irradiation.
Table 2: Potential Unconventional Catalytic Roles for this compound
| Catalytic Role | Proposed Reaction Type | Rationale for Suitability |
|---|---|---|
| Organocatalyst | Asymmetric Mannich Reaction | Formation of chiral enamine intermediates to control stereoselectivity. researchgate.net |
| Ligand Precursor | Palladium-Catalyzed Asymmetric Allylic Alkylation | Coordination to Pd center, creating a chiral environment around the metal. |
| Photoredox Catalyst | Atom Transfer Radical Polymerization (ATRP) | Potential to act as an electron-transfer agent upon photoexcitation. |
| Heterogeneous Catalyst Support | Suzuki-Miyaura Coupling | Immobilization onto a solid support to create a recyclable catalyst system. |
Integration with Advanced In Situ Characterization Techniques
To fully unlock the potential of this compound in synthesis and catalysis, a deep mechanistic understanding is crucial. The integration of advanced in situ characterization techniques can provide real-time insights into reaction pathways, catalyst behavior, and transient intermediates.
Promising techniques for future studies include:
In Situ Spectroscopy: Techniques like ReactIR (FTIR), Raman, and NMR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. This data is invaluable for kinetic analysis and mechanism elucidation.
X-ray Absorption Spectroscopy (XAS): When the compound or its derivatives are used as ligands in metal-catalyzed reactions, XAS can provide information about the oxidation state and coordination environment of the metal center throughout the catalytic cycle.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the stability of intermediates, and rationalize observed stereochemical outcomes. evitachem.comrsc.org Combining in situ experimental data with high-level computational studies provides a powerful synergistic approach to understanding complex chemical transformations.
Table 3: Advanced Characterization Techniques and Potential Insights
| Technique | Type of Information | Application Example |
|---|---|---|
| ***In Situ* NMR Spectroscopy** | Real-time concentration of species, structural information on intermediates | Monitoring the progress of a catalyzed reaction to identify catalyst resting states and short-lived intermediates. |
| ReactIR (FTIR) | Monitoring functional group changes | Tracking the consumption of starting materials and formation of products during a novel synthetic procedure. |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, electronic properties | Calculating the energy barriers for different pathways in an organocatalytic cycle to predict selectivity. evitachem.com |
| X-ray Crystallography | Precise 3D molecular structure | Determining the solid-state structure of a metal complex bearing a ligand derived from the title compound. nih.gov |
Interdisciplinary Research with Materials Science and Engineering
The rigid biphenyl core and functional amine group of this compound make it a versatile building block for advanced functional materials. Interdisciplinary collaborations will be key to exploring these applications.
Emerging research avenues include:
Organic Semiconductors: Biphenyl-based enamines have been investigated as p-type semiconductors for optoelectronic applications. researchgate.net The specific substitution pattern of this compound could be used to tune the HOMO/LUMO energy levels, making it or its derivatives candidates for hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. researchgate.net
Functional Polymers: The amine group provides a reactive handle for polymerization. It could be incorporated into polyamides or polyimides to enhance thermal stability, solubility, and mechanical properties. mdpi.com Such amine-functional polymers have applications in gas separation membranes, high-performance coatings, and adhesives. mdpi.compolysciences.com
Metal-Organic Frameworks (MOFs): The compound can be functionalized with additional coordinating groups (e.g., carboxylic acids) to serve as an organic linker for the synthesis of MOFs. The resulting frameworks could have applications in gas storage, separation, or heterogeneous catalysis, with the amine and methyl groups tuning the pore environment.
Table 4: Potential Applications in Materials Science
| Material Class | Specific Application | Key Property Conferred by the Compound |
|---|---|---|
| Organic Electronics | Hole-Transport Layer in OLEDs | Tunable electronic properties and thermal stability. researchgate.net |
| High-Performance Polymers | Gas Separation Membranes | Introduction of rigidity and functional groups to control polymer chain packing and free volume. mdpi.com |
| Porous Materials | Linker for Metal-Organic Frameworks (MOFs) | Functionalization of pore surfaces with amine groups for selective CO2 capture. |
| Advanced Coatings | Anti-corrosion Coatings | The amine group can enhance adhesion to metal surfaces. polysciences.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4',6-Dimethyl-[1,1'-biphenyl]-3-amine, and how can reaction conditions be optimized for yield?
- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated precursors (e.g., bromo- or iodo-anilines) and boronic acid derivatives. For example, details the synthesis of 4-methyl-[1,1'-biphenyl]-3-amine using palladium-catalyzed coupling, yielding intermediates as oils or solids after extraction. Optimization involves adjusting catalysts (e.g., Pd(OAc)₂), ligands (e.g., SPhos), and reaction temperatures (e.g., 80–100°C). Solvent choice (e.g., toluene/water mixtures) and base (e.g., K₂CO₃) also influence yield. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions, as seen in and . For example, ¹H NMR chemical shifts (δ 2.23 ppm for methyl groups) and coupling constants (e.g., J = 8.2 Hz for biphenyl protons) provide structural insights. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺: 184.1121, observed: 184.1121). Infrared (IR) spectroscopy can identify amine functional groups (N–H stretches ~3300 cm⁻¹) .
Q. What are the primary applications of this compound in pharmacological research?
- Answer : Biphenylamine derivatives are explored for their bioactivity, such as kinase inhibition or antiviral properties. highlights similar compounds (e.g., 4'-fluoro analogs) tested for anti-HIV activity via piperazine-linked scaffolds. Pharmacological studies typically involve in vitro assays (e.g., enzyme inhibition, cytotoxicity) and structure-activity relationship (SAR) analyses to optimize substituent effects on potency .
Advanced Research Questions
Q. How can regioselectivity challenges in the meta-C–H arylation of the aniline ring be addressed during synthesis?
- Answer : Regioselective arylation requires directing groups or tailored catalysts. and emphasize using flow chemistry or palladium catalysts with ortho-directing groups (e.g., –NH₂) to favor meta-substitution. Computational modeling (DFT) can predict transition states to guide ligand design. For example, describes coupling [1,1'-biphenyl]-4-amine with carbazole derivatives using Buchwald-Hartwig conditions to achieve regiocontrol .
Q. How can contradictions in NMR data due to substituent effects on chemical shifts be resolved?
- Answer : Methyl and dimethyl groups in 4',6-positions induce diamagnetic shielding, altering proton environments. shows how adjacent substituents split signals (e.g., δ 6.86–6.94 ppm for aromatic protons near methyl groups). Advanced techniques like 2D NMR (COSY, HSQC) or deuterated solvent comparisons help assign overlapping peaks. For instance, ¹³C NMR in CDCl₃ resolves quaternary carbons (e.g., δ 144.4 ppm for biphenyl linkages) .
Q. What strategies are employed to assess the compound’s bioavailability and metabolic stability in preclinical studies?
- Answer : and suggest using LC-MS/MS with stable isotope labeling (e.g., ¹³C or ¹⁵N) to track metabolites. In vitro assays (e.g., hepatic microsomal stability) quantify metabolic degradation. Bioavailability studies in animal models measure plasma concentrations post-administration, while logP calculations (e.g., Predicted logP = 3.2) estimate membrane permeability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




